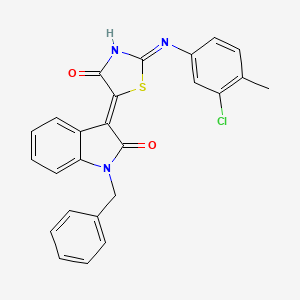![molecular formula C23H19N3O2S B13379092 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13379092.png)
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole moiety, a benzothiophene ring, and a carboxamide group
Preparation Methods
The synthesis of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common synthetic route includes the reaction of 2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride under appropriate conditions to yield the final product .
Chemical Reactions Analysis
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxindole derivatives, while reduction produces reduced indole compounds .
Scientific Research Applications
2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: This compound also contains an indole moiety and has been studied for its potential as a CDK2 inhibitor.
N-methyl-4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: Another similar compound with a thiazole ring, known for its kinase inhibitory activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H19N3O2S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(E)-(2-oxo-1H-indol-3-ylidene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H19N3O2S/c27-21(24-14-8-2-1-3-9-14)19-16-11-5-7-13-18(16)29-23(19)26-20-15-10-4-6-12-17(15)25-22(20)28/h1-4,6,8-10,12H,5,7,11,13H2,(H,24,27)(H,25,26,28) |
InChI Key |
UFJWXIZZDMDRGX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/3\C4=CC=CC=C4NC3=O)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=C3C4=CC=CC=C4NC3=O)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}phenol](/img/structure/B13379010.png)
![2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B13379017.png)
![Ethyl 2-(acetylamino)-7-[(2-bromobenzoyl)hydrazono]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13379025.png)
![1-[(2,4-Dichlorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13379026.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13379032.png)

![8-[8-chloro-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13379043.png)

![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B13379064.png)
![(5Z)-2-(4-fluoroanilino)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379070.png)
![2-[(6-methyl-4-oxo-5-pentyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13379079.png)

![3-phenyl-1H-pyrazole-4-carbaldehyde [4-(5-chloro-2-methoxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13379087.png)
